

# Application Notes and Protocols: Zoliflodacin for Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zoliflodacin

Cat. No.: B560191

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Product Name: **Zoliflodacin** (For Research Use Only) Synonyms: AZD0914, ETX0914

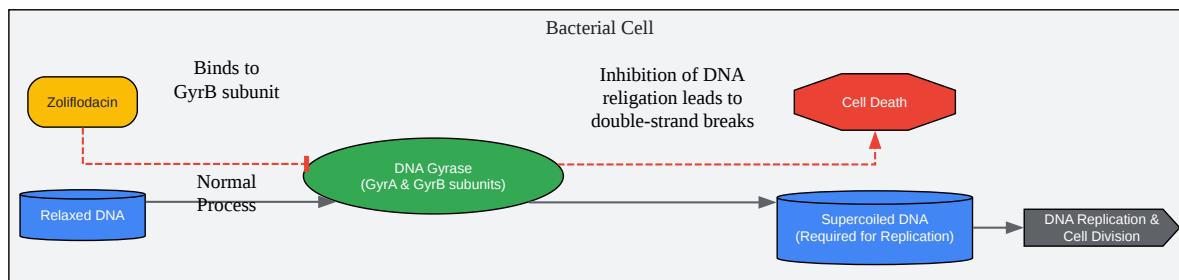
Chemical Class: Spiropyrimidinetrione

## Product Description

**Zoliflodacin** is a first-in-class spiropyrimidinetrione antibiotic that functions as a bacterial DNA gyrase inhibitor.[1] It represents a novel class of antibacterial agents with a unique mode of action, making it a valuable tool for research, particularly in the context of antibiotic resistance. [2][3] **Zoliflodacin** has demonstrated potent activity against *Neisseria gonorrhoeae*, including multidrug-resistant strains, and is also active against various Gram-positive and fastidious Gram-negative bacteria.[4][5][6] It is supplied as a powder for reconstitution for in vitro studies.

## Mechanism of Action

**Zoliflodacin** exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and, to a lesser extent, topoisomerase IV.[2][6][7] This inhibition prevents the religation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately inhibiting DNA synthesis and replication, which results in bacterial cell death.[1][2] Its binding site is distinct from that of fluoroquinolones, which allows **Zoliflodacin** to remain effective against fluoroquinolone-resistant strains and demonstrates no cross-resistance with other antibiotic classes.[1][2][5]



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**Caption:** Mechanism of action of **Zoliflodacin**.

## In Vitro Activity Data

**Zoliflodacin** has demonstrated potent in vitro activity against a range of bacterial pathogens. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: **Zoliflodacin** MIC Data for *Neisseria gonorrhoeae*

Study Region/Type	No. of Isolates	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Citation(s)
Global Phase 3 Trial	936 (total)	≤0.008 - 0.5	-	-	[8]
USA (Phase 3 Trial)	139 (urogenital)	≤0.008 - 0.25	0.06	0.12	[9][10]
China (2014-2018)	986	≤0.002 - 0.25	0.06	0.125	[11][12]
Europe (21 countries)	-	0.002 - 0.25	0.064	0.125	[7]
Thailand & South Africa	199	0.004 - 0.25	0.064	0.125	[7]
Preclinical Studies	-	≤0.002 - 0.25	-	-	[1][13]

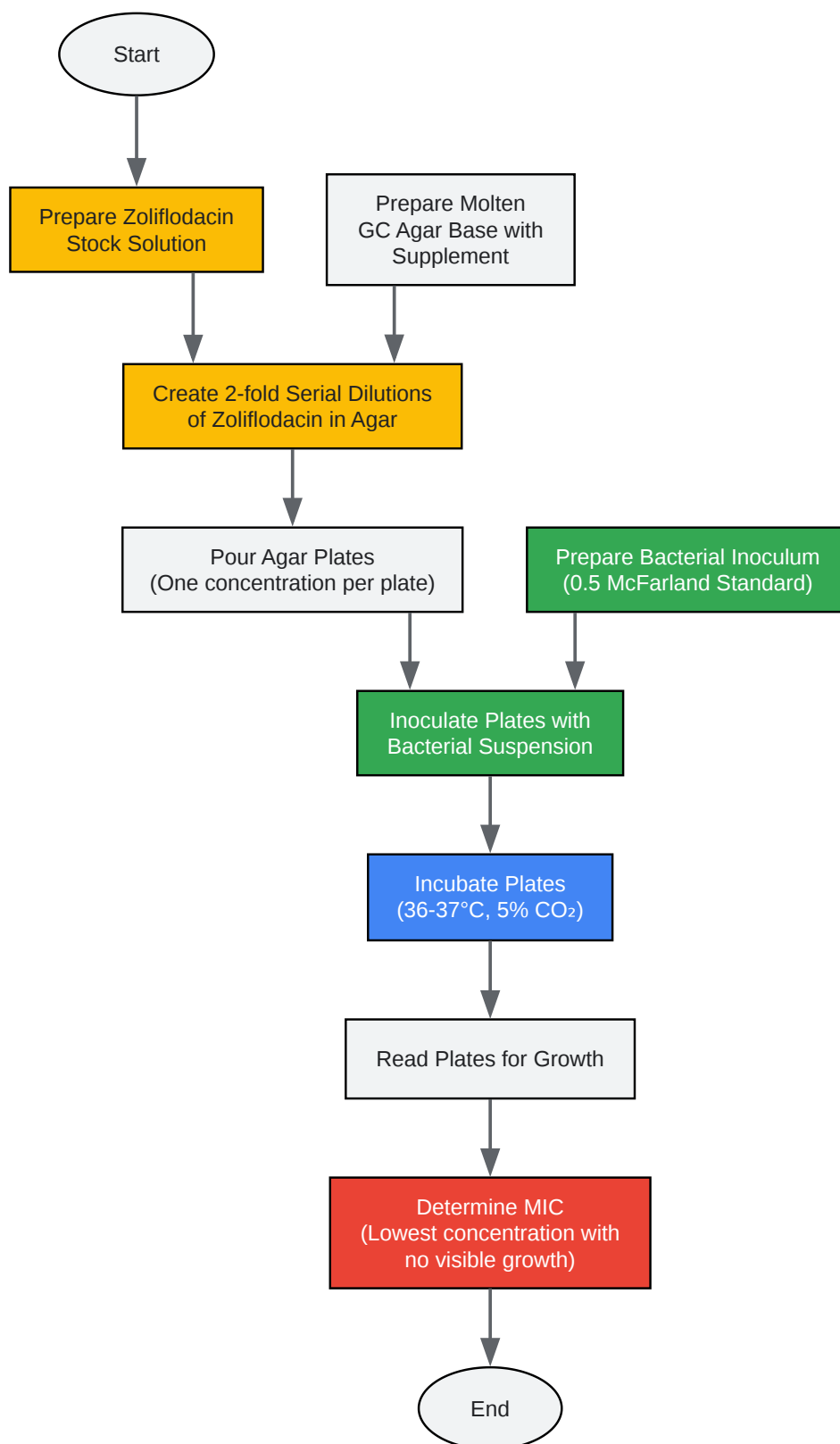
Table 2: **Zoliflodacin** MIC Quality Control (QC) Ranges and Data for Other Bacterial Species

Organism	Strain	QC Range (µg/mL)	Method	Citation(s)
Neisseria gonorrhoeae	ATCC 49226	0.06 - 0.5	Agar Dilution	<a href="#">[14]</a>
Staphylococcus aureus	ATCC 29213	0.12 - 0.5	Broth Microdilution	<a href="#">[14]</a>
Enterococcus faecalis	ATCC 29212	0.25 - 2	Broth Microdilution	<a href="#">[14]</a>
Escherichia coli	ATCC 25922	1 - 4	Broth Microdilution	<a href="#">[14]</a>
Streptococcus pneumoniae	ATCC 49619	0.12 - 0.5	Broth Microdilution	<a href="#">[14]</a>
Haemophilus influenzae	ATCC 49247	0.12 - 1	Broth Microdilution	<a href="#">[14]</a>

## Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of **Zoliflodacin**. Researchers should adapt these protocols based on the specific bacterial species and CLSI (or equivalent) guidelines.

This method is standard for determining the MIC of **Zoliflodacin** against *Neisseria gonorrhoeae*, as referenced in multiple studies.[\[8\]](#)[\[9\]](#)[\[14\]](#)



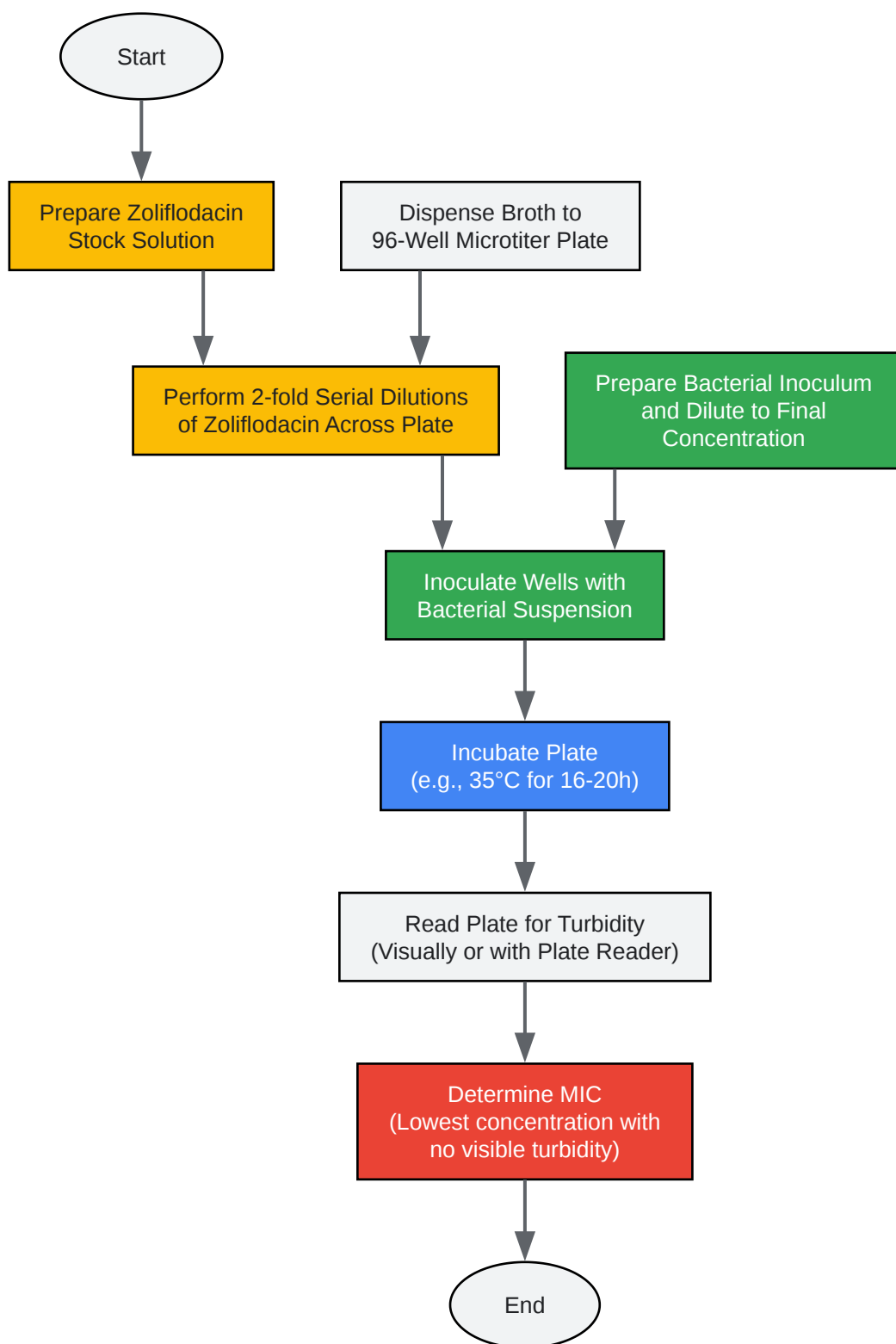
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**Caption:** Experimental workflow for Agar Dilution MIC testing.

## Methodology:

- Preparation of **Zoliflodacin** Plates:
  - Prepare a stock solution of **Zoliflodacin** in a suitable solvent (e.g., DMSO).
  - Prepare Gonococcal (GC) agar base with defined supplements according to the manufacturer's instructions and cool to 45-50°C.
  - Perform two-fold serial dilutions of the **Zoliflodacin** stock solution and add to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.002 to 2 µg/mL).
  - Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free plate to serve as a growth control.
- Inoculum Preparation:
  - Culture the bacterial strain on appropriate media to obtain isolated colonies.
  - Suspend colonies in Mueller-Hinton broth or saline to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Inoculation and Incubation:
  - Using a multipoint inoculator, spot-inoculate a standard volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.
  - Allow the inoculum spots to dry before inverting the plates.
  - Incubate the plates at 36-37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 20-24 hours.
- Result Interpretation:
  - The MIC is the lowest concentration of **Zoliflodacin** that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

This method is suitable for a range of organisms, including *S. aureus* and *E. coli*, as established for QC ranges.[\[14\]](#)



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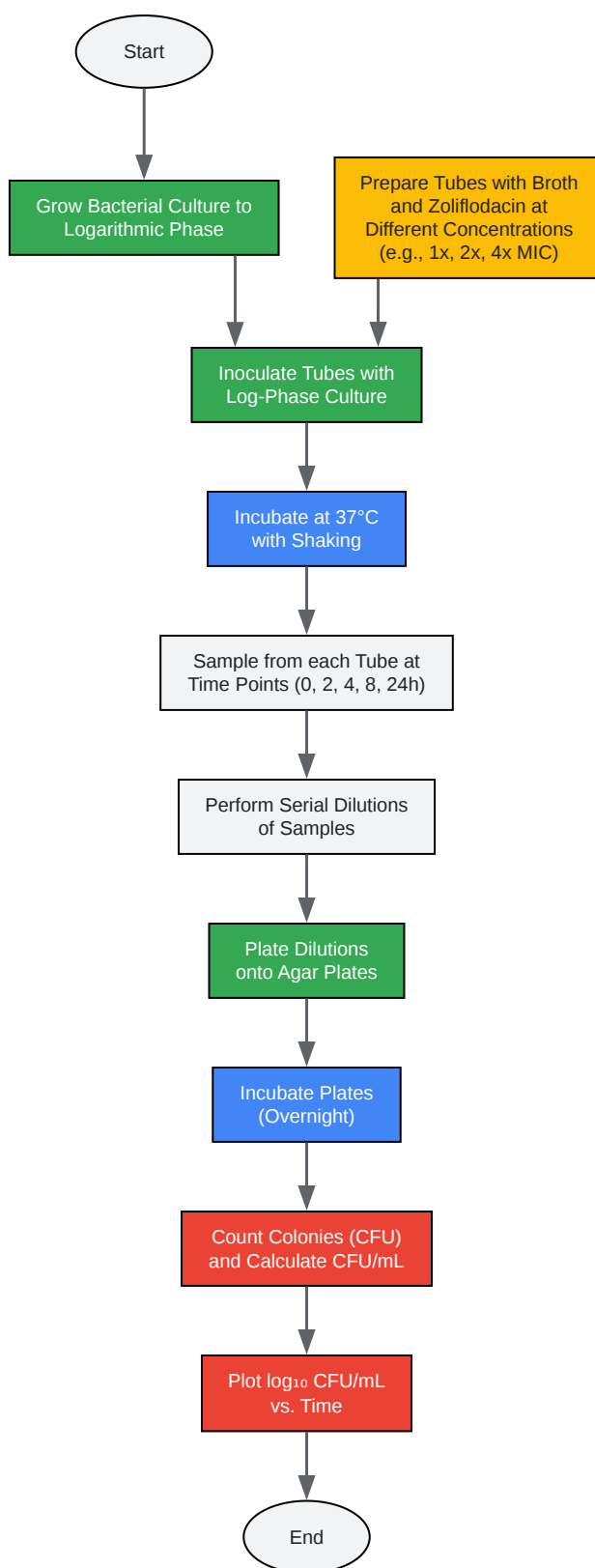
**Caption:** Experimental workflow for Broth Microdilution MIC testing.

#### Methodology:

- Preparation of Microtiter Plates:
  - Dispense cation-adjusted Mueller-Hinton Broth (or other appropriate broth) into the wells of a 96-well microtiter plate.
  - Prepare a stock solution of **Zoliflodacin** and perform two-fold serial dilutions across the plate to achieve the desired concentration range. Leave wells for positive (no drug) and negative (no bacteria) controls.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Dilute this suspension in broth so that after inoculation, each well contains a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation and Incubation:
  - Add the standardized inoculum to each well (except the negative control).
  - Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
- Result Interpretation:
  - The MIC is the lowest concentration of **Zoliflodacin** in which there is no visible turbidity (growth).

Time-kill assays are used to assess the bactericidal or bacteriostatic activity of an antibiotic over time. This protocol is a generalized workflow based on principles described in pharmacodynamic studies.[\[15\]](#)[\[16\]](#)





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**Caption:** Conceptual workflow for a Time-Kill Assay.

#### Methodology:

- Preparation:
  - Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth.
  - Prepare flasks or tubes containing broth with **Zoliflodacin** at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.
- Inoculation and Sampling:
  - Inoculate the flasks with the log-phase culture to a starting density of  $\sim 5 \times 10^5$  CFU/mL.
  - Incubate with agitation at the optimal temperature for the organism.
  - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Quantification:
  - Perform serial dilutions of each sample in sterile saline or broth.
  - Plate the dilutions onto drug-free agar plates.
  - Incubate the plates overnight and count the number of colonies to determine the viable cell count (CFU/mL).
- Analysis:
  - Plot the  $\log_{10}$  CFU/mL against time for each concentration.
  - A bactericidal effect is typically defined as a  $\geq 3$ - $\log_{10}$  (99.9%) reduction in CFU/mL from the initial inoculum.

## Resistance Studies

**Zoliflodacin** exhibits a low frequency of spontaneous resistance emergence.[\[2\]](#)[\[14\]](#)

Resistance, when selected for in vitro, is primarily associated with specific amino acid substitutions in the GyrB subunit of DNA gyrase.[\[12\]](#)[\[16\]](#)[\[17\]](#)

- Key Mutations: Alterations such as D429N, D429A, or K450T in GyrB have been shown to increase **Zoliflodacin** MICs.[12][16]
- Cross-Resistance: Due to its unique binding site, **Zoliflodacin** does not show cross-resistance with fluoroquinolones, which target the GyrA subunit.[2][12] This makes it a valuable agent for studying and potentially overcoming existing quinolone resistance mechanisms. Researchers investigating resistance can use PCR and DNA sequencing of the *gyrB* gene to screen for mutations in isolates with elevated **Zoliflodacin** MICs.[12]

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